3-(5-chloro-1H-indole-3-carbonyl)aniline

Drug Metabolism Pharmacokinetics Medicinal Chemistry

3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0), also named (3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone, is a synthetic indole derivative with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol. It features a 5-chloroindole core linked via a carbonyl bridge to a 3-aminophenyl ring.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 1489739-71-0
Cat. No. B6616054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-1H-indole-3-carbonyl)aniline
CAS1489739-71-0
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2
InChIKeyZTDFUGJBRTVIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0): Core Chemical Identity and Procurement-Relevant Purity Profile


3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0), also named (3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone, is a synthetic indole derivative with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol. It features a 5-chloroindole core linked via a carbonyl bridge to a 3-aminophenyl ring [1]. This compound serves as a crucial building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents, and is typically supplied at a high purity (>95%) suitable for demanding research and development applications [2].

Why Generic 3-Aroylindole Substitution Fails for 3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0)


Substituting 3-(5-chloro-1H-indole-3-carbonyl)aniline with a simple, unsubstituted 3-aroylindole or a differently substituted analog is scientifically unsound due to the profound impact of the 5-chloro substituent on both pharmacophore geometry and metabolic stability. The chlorine atom at the indole 5-position is a critical structural feature for resisting oxidative metabolism, a common clearance pathway for indole-based compounds [1]. This single atom difference can dictate whether a lead compound maintains therapeutic concentrations in vivo or is rapidly degraded, making the procurement of this specific chlorinated intermediate a non-negotiable step in generating metabolically stable drug candidates [2].

Quantitative Evidence Guide for 3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0) Selection


Metabolic Stability Advantage Conferred by 5-Chloro Substituent

In a structure-activity relationship (SAR) study of indole-3-carboxylate enzyme inhibitors, a 5-chloro substituted derivative was specifically synthesized because it 'could not be metabolised during the biological tests', unlike its unsubstituted counterpart which was rapidly degraded. This design choice directly validates the 5-chloro group as a key metabolic blocking motif [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Calculated Physicochemical Property Differentiation: Lipophilicity and Polarity

Computational property calculations highlight key differences between 3-(5-chloro-1H-indole-3-carbonyl)aniline and a common unsubstituted analog, 3-(1H-indole-3-carbonyl)aniline. The target compound exhibits increased lipophilicity (XLogP3: 3.3 vs. ~2.5 for the unsubstituted analog) and a reduced topological polar surface area (TPSA: 58.9 Ų vs. ~72 Ų) [1]. These differences are critical determinants of membrane permeability and oral bioavailability according to established drug-likeness rules [2].

Computational Chemistry ADME Prediction Property Optimization

Differentiation in 3-Aroylindole Bioisostere Strategy: 5-Chloro vs. 5-H Substitution

Patents on 3-arylcarbonyl-1H-indoles as therapeutic agents demonstrate that the nature of the indole substitution dictates biological activity profile. While specific IC50 data for the target compound is lacking, the patent literature consistently shows that 5-substituted indoles, particularly 5-chloro variants, are claimed for their distinct analgesic, anti-inflammatory, and CNS activities compared to their unsubstituted or alternative-substituted counterparts [1]. The presence of a chlorine atom is consistently associated with improved potency in this scaffold class.

Bioisosterism Structure-Activity Relationship Drug Design

Optimal Research and Industrial Application Scenarios for 3-(5-Chloro-1H-indole-3-carbonyl)aniline (CAS 1489739-71-0)


Synthesis of Metabolically Stable Kinase Inhibitor Candidates

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can use this compound as a key intermediate to install a metabolically resistant 5-chloroindole pharmacophore. The chlorine atom acts as a metabolic block, as demonstrated in analogous indole carboxylate series, reducing the likelihood of rapid oxidative clearance [1]. This directly addresses a common cause of candidate failure in preclinical development.

Development of CNS-Penetrant Drug Candidates

Due to its calculated higher lipophilicity (XLogP3 = 3.3) and lower TPSA (58.9 Ų) compared to unsubstituted analogs, this building block is well-suited for synthesizing compounds intended to cross the blood-brain barrier [2]. This property profile aligns with the design requirements for CNS therapeutics, where the 5-chloroindole motif is a privileged structure.

Building Block for Anti-inflammatory and Analgesic Lead Optimization

This compound is structurally aligned with 3-arylcarbonyl-1H-indole scaffolds explicitly claimed in patents for analgesic, anti-inflammatory, and anti-glaucoma indications [3]. Incorporating this specific chlorinated intermediate into a lead series is a rational strategy to explore SAR around the claimed therapeutic space, potentially yielding novel clinical candidates.

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